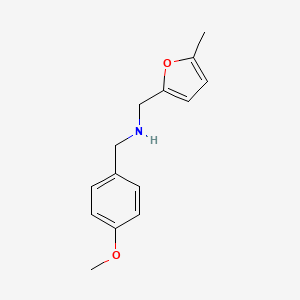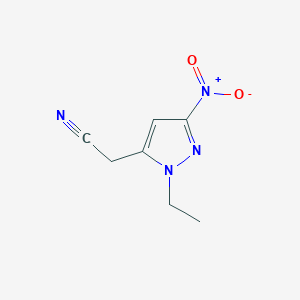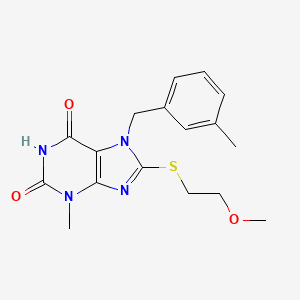
4-((1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C16H31N5O4S2 and its molecular weight is 421.58. The purity is usually 95%.
BenchChem offers high-quality 4-((1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity of Sulfonamide Derivatives
A study by Ozmen Ozgun et al. (2019) focused on the synthesis of pyrazoline benzensulfonamides, highlighting their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds also demonstrated cytotoxicities towards oral squamous cancer cell carcinoma cell lines, with certain derivatives showing low cytotoxicity and tumor selectivity, suggesting potential as candidates for novel inhibitors with medicinal applications (Ozmen Ozgun et al., 2019).
Antibacterial Applications
Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to create antibacterial agents. This study provided insights into the potential use of such compounds in fighting bacterial infections, with several synthesized derivatives exhibiting high antibacterial activities (Azab et al., 2013).
Hybrid Sulfonamide Compounds
Research by Ghomashi et al. (2022) reviewed the development of two-component sulfonamide hybrids containing various organic compounds. These hybrids demonstrate a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor activities, signifying their importance in the development of new therapeutic agents (Ghomashi et al., 2022).
Inhibitors for Carbonic Anhydrase and Cyclooxygenase-2
Penning et al. (1997) detailed the development of 1,5-diarylpyrazole derivatives as inhibitors of cyclooxygenase-2, highlighting the selective inhibition potential of these compounds. One of the derivatives, celecoxib, was identified for clinical trials, demonstrating the direct application of sulfonamide derivatives in developing anti-inflammatory drugs (Penning et al., 1997).
properties
IUPAC Name |
4-[[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N5O4S2/c1-12(2)21-14(4)16(13(3)18-21)26(22,23)17-11-15-7-9-20(10-8-15)27(24,25)19(5)6/h12,15,17H,7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWSPTJPJLSTBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2419485.png)
![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2419486.png)


![(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2419491.png)
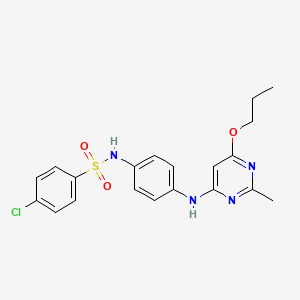
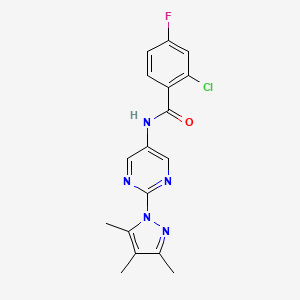
![2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2419498.png)
![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)


